molecular formula C13H18N2O3 B11697331 N-hexyl-3-nitrobenzamide

N-hexyl-3-nitrobenzamide

Cat. No.: B11697331
M. Wt: 250.29 g/mol
InChI Key: YERQLXLQESIFPB-UHFFFAOYSA-N
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Description

N-hexyl-3-nitrobenzamide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3-nitrobenzamide typically involves the nitration of benzamide followed by the introduction of a hexyl group. One common method is the nitration of benzamide to form 3-nitrobenzamide, which is then reacted with hexylamine under appropriate conditions to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-hexyl-3-aminobenzamide.

    Substitution: Various N-alkyl or N-aryl-3-nitrobenzamides.

    Oxidation: N-hexyl-3-nitrobenzoic acid or N-hexyl-3-nitrobenzyl alcohol.

Scientific Research Applications

N-hexyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitration and amide chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-hexyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-hexyl-4-methyl-3-nitrobenzamide
  • N-hexyl-4-methoxy-3-nitrobenzamide
  • N-hexyl-2-nitrobenzamide
  • N-heptyl-3-nitrobenzamide
  • 4-chloro-N-hexyl-3-nitrobenzamide

Uniqueness

N-hexyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring and the hexyl substitution on the amide nitrogen. This unique structure imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-hexyl-3-nitrobenzamide

InChI

InChI=1S/C13H18N2O3/c1-2-3-4-5-9-14-13(16)11-7-6-8-12(10-11)15(17)18/h6-8,10H,2-5,9H2,1H3,(H,14,16)

InChI Key

YERQLXLQESIFPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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